4-(4-tert-butylphenyl)-3-isoxazolamine

Description

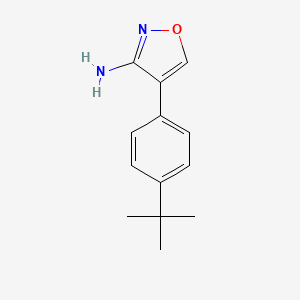

4-(4-tert-Butylphenyl)-3-isoxazolamine is a substituted isoxazole derivative characterized by a tert-butylphenyl group at the 4-position of the isoxazole ring and an amine group at the 3-position. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, often studied for their pharmacological and material science applications.

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-15-12(11)14/h4-8H,1-3H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVCIRVWHZHBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CON=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-tert-butylphenyl)-3-isoxazolamine with three categories of analogs: substituted isoxazolamines, tert-butylphenyl-containing compounds, and heterocyclic systems with similar pharmacological relevance.

Table 1: Key Structural and Functional Comparisons

Steric and Electronic Effects

- Steric Hindrance : The tert-butyl group in this compound introduces significant steric bulk, comparable to 5,6-dibutyl-5,6-bis(4-tert-butylphenyl)decane . This bulk may limit rotational freedom and influence binding to biological targets or crystal packing in materials.

- Similar stabilization is observed in Cu(II) porphyrins with tert-butylphenyl substituents, which enhance solubility in nonpolar solvents .

Pharmacological Potential (Inferred)

- The tert-butyl group may improve blood-brain barrier penetration compared to smaller substituents (e.g., methyl or hydrogen).

- Contrast with Porphyrins : Cu(II) tetra(4-tert-butylphenyl)porphyrin exhibits redox activity and photodynamic properties, whereas the isoxazole core in the target compound suggests a narrower focus on neurotransmitter or enzyme interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.